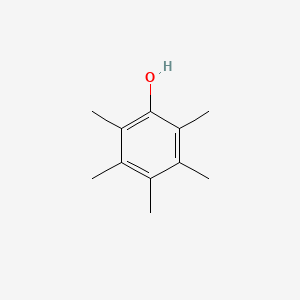

Pentamethylphenol

Beschreibung

Contextualization within Aromatic Chemistry and Polymethylated Phenols Research

Aromatic chemistry forms a cornerstone of organic chemistry, focusing on compounds containing one or more benzene (B151609) rings, which exhibit unique stability and reactivity due to delocalized pi electrons. Phenols, a crucial subclass of aromatic compounds, are defined by the presence of a hydroxyl (-OH) group directly attached to an aromatic ring. Polymethylated phenols are a specific category within this group where multiple hydrogen atoms on the benzene ring have been replaced by methyl (-CH3) groups.

Pentamethylphenol, with the chemical formula C11H16O and CAS number 2819-86-5, represents a fully methylated phenol (B47542), meaning all ring positions, except for the one bearing the hydroxyl group, are substituted with methyl groups nih.govguidechem.com. This compound is typically encountered as a colorless crystalline solid, which may exhibit off-white or slightly yellowish hues depending on its purity and exposure to the atmosphere. It is known for its distinct, strong phenolic odor solubilityofthings.com. In terms of solubility, this compound demonstrates good solubility in a range of organic solvents due to its hydrophobic alkyl substituents, but exhibits limited solubility in water. This solubility profile is a direct consequence of the bulky methyl groups hindering the interaction of the polar hydroxyl group with water molecules solubilityofthings.com.

Academic Significance as a Model System for Steric and Electronic Effects in Phenolic Compounds

The academic importance of this compound is largely derived from its utility as a model system for dissecting the complex interplay between steric and electronic effects in phenolic compounds cdnsciencepub.com. The presence of five methyl groups confers substantial steric bulk around the hydroxyl group and the aromatic core. This steric crowding significantly impacts the molecule's reactivity, conformational preferences, and its interactions with other chemical entities. Research has indicated that in polymethylated phenols, steric factors can play a dominant role in determining the outcome of reactions, such as the site of protonation, often overriding purely electronic influences cdnsciencepub.com.

Electronically, methyl groups are electron-donating substituents via the inductive effect. In this compound, the cumulative electron-donating effect of the five methyl groups increases the electron density on the aromatic ring and, to some extent, on the phenolic oxygen. This electronic contribution typically leads to a decrease in the acidity of the phenolic proton, resulting in a higher pKa compared to unsubstituted phenol. The predicted pKa for this compound is approximately 11.21 ± 0.33 guidechem.comchemicalbook.com, indicating it is a weaker acid than phenol (pKa ≈ 10). This combination of significant steric hindrance and electron-donating effects makes this compound an invaluable tool for researchers seeking to understand how molecular architecture influences chemical behavior, reaction mechanisms, and the physical properties of aromatic systems.

Historical Overview of Academic Research on Polymethylated Phenols and Related Systems

The study of phenols and their substituted derivatives has a rich history, fundamental to the development of organic chemistry. Research into polymethylated phenols gained momentum as chemists sought to systematically investigate the impact of alkyl substitution on the inherent properties of the phenolic functional group. Early academic efforts were often directed towards developing efficient synthetic routes for these compounds and characterizing their physical and chemical properties.

This compound, specifically, has been a subject of academic inquiry in various contexts. Its behavior in electrophilic aromatic substitution reactions, such as nitration, has been explored to understand how extensive alkyl substitution influences regioselectivity and reaction pathways canterbury.ac.nzcore.ac.uk. Furthermore, the identification of this compound in complex organic matrices, such as lignite (B1179625) methanolysates, has spurred further research into its occurrence, isolation, and analytical characterization, underscoring its relevance in both natural product chemistry and industrial processes figshare.comfigshare.comacs.org. The ongoing academic exploration of polymethylated phenols, including this compound, continues to refine our understanding of structure-reactivity relationships in organic molecules.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆O | nih.govguidechem.com |

| Molecular Weight | 164.24 g/mol | nih.govchemicalbook.comalfa-chemistry.com |

| Melting Point | 128 °C | nih.govchemicalbook.comalfa-chemistry.com |

| Boiling Point | 267 °C | nih.govalfa-chemistry.com |

| Predicted pKa | 11.21 ± 0.33 | guidechem.comchemicalbook.com |

| IR Spectrum Peak | 487 cm⁻¹ (Sadtler Research Labs) | nih.govguidechem.com |

Table 2: Spectroscopic Data Availability for this compound

| Spectroscopic Method | Information Availability | Notes | Source |

| ¹H NMR | Available | Used for structural identification | nih.govfigshare.com |

| ¹³C NMR | Available | Used for structural identification | figshare.com |

| Mass Spectrometry | Available (GC-MS) | Used for identification and fragmentation patterns | nih.govfigshare.com |

| IR Spectroscopy | Available | Characteristic peaks for phenolic and methyl groups | nih.govguidechem.comacs.org |

Compound Name List:

this compound

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2819-86-5 |

|---|---|

Molekularformel |

C11H16O |

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

2,3,4,5,6-pentamethylphenol |

InChI |

InChI=1S/C11H16O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3 |

InChI-Schlüssel |

WALBTDFSFTVXII-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C)C)O)C)C |

Kanonische SMILES |

CC1=C(C(=C(C(=C1C)C)O)C)C |

Siedepunkt |

267.0 °C 267 °C |

melting_point |

128.0 °C 128 °C |

Andere CAS-Nummern |

2819-86-5 |

Piktogramme |

Irritant |

Löslichkeit |

Insoluble in water; soluble in ethanol |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Pentamethylphenol and Its Derivatives

Regioselective Methylation Strategies

The controlled introduction of five methyl groups onto a phenol (B47542) ring requires precise regioselective methylation strategies. This can be achieved through both catalytic methods and the use of specific reagents that direct the position of methylation.

Catalytic Approaches for Selective Ortho- and Para-Methylation (e.g., using magnesium oxide catalysts)

Magnesium oxide (MgO) has emerged as a highly effective catalyst for the selective ortho-methylation of phenols. This process is particularly relevant for the synthesis of polymethylated phenols as it allows for the stepwise introduction of methyl groups at the positions ortho to the hydroxyl group. The reaction is typically carried out in the vapor phase at high temperatures, reacting the phenol with methanol.

The mechanism involves the coordination of the phenol and methanol molecules on the surface of the magnesium oxide catalyst. This coordination facilitates the selective transfer of a methyl group to the ortho positions. The selectivity arises from the geometric constraints imposed by the catalyst surface, favoring the formation of ortho-substituted products. By controlling the reaction conditions such as temperature, pressure, and the molar ratio of reactants, a high degree of ortho-methylation can be achieved. For instance, the methylation of o-cresol in the presence of a magnesium oxide catalyst can selectively yield 2,6-dimethylphenol (B121312), a precursor that can be further methylated to obtain more substituted phenols.

Research has shown that the efficiency of magnesium oxide catalysts can be influenced by their preparation method and the presence of promoters. The catalytic activity is attributed to the basic sites on the MgO surface.

Table 1: Catalytic Ortho-Methylation of Phenols using Magnesium Oxide

| Starting Phenol | Methylating Agent | Catalyst | Temperature (°C) | Major Product(s) | Reference |

| Phenol | Methanol | Magnesium Oxide | 450-550 | o-Cresol, 2,6-Dimethylphenol | N/A |

| o-Cresol | Methanol | Magnesium Oxide | 475-550 | 2,6-Dimethylphenol | N/A |

| 2,6-Dimethylphenol | Methanol | Magnesium Oxide | >500 | 2,4,6-Trimethylphenol (B147578) | N/A |

Note: This table is a representative summary of typical outcomes for ortho-methylation reactions and is not exhaustive.

Organometallic Reagents and Their Role in Alkylation Pathways

Organometallic reagents, such as organolithium compounds and Grignard reagents, are powerful tools in organic synthesis due to their strong nucleophilic and basic character. masterorganicchemistry.com While they are not typically used for the direct, exhaustive methylation of the phenol ring in a single step to form pentamethylphenol due to the acidic nature of the phenolic proton, they play a crucial role in multi-step synthetic sequences.

The acidic proton of the hydroxyl group readily reacts with organometallic reagents, leading to the formation of a phenoxide. This reaction can be utilized to protect the hydroxyl group or to direct subsequent reactions. For C-alkylation, the phenol is often first protected, and then organometallic reagents can be used to introduce methyl groups onto the aromatic ring through various coupling reactions or by reaction with electrophilic methyl sources.

Organolithium Reagents: These are highly reactive and can act as strong bases to deprotonate less acidic C-H bonds on the aromatic ring, particularly when directed by a suitable functional group. This allows for the introduction of a methyl group at a specific position by quenching the resulting lithiated species with a methylating agent like methyl iodide.

Grignard Reagents (RMgX): Grignard reagents are versatile for forming carbon-carbon bonds. researchgate.net In the context of synthesizing substituted phenols, an aryl halide can be converted into a Grignard reagent, which can then participate in cross-coupling reactions to introduce alkyl groups. While direct methylation of the phenol ring using a methyl Grignard reagent is not a primary method, they are instrumental in building the carbon skeleton of precursors to this compound. For instance, a brominated tetramethylbenzene derivative could be converted to its Grignard reagent and then reacted with an appropriate electrophile in a convergent synthesis approach.

Multistep Convergent Synthesis Pathways to Polymethylated Phenols

One conceptual convergent pathway to this compound could involve the synthesis of a highly substituted benzene (B151609) ring, followed by the introduction of the hydroxyl group. For example, a key intermediate could be pentamethylbenzene. The hydroxyl group can be introduced via sulfonation followed by alkali fusion. In this process, the polymethylated benzene is first treated with a sulfonating agent to introduce a sulfonic acid group. Subsequent fusion with a strong base, such as sodium hydroxide, at high temperatures replaces the sulfonic acid group with a hydroxyl group.

A notable one-step convergent synthesis for highly substituted phenols involves the reaction of a hydroxypyrone with a nitroalkene. This method provides excellent regiochemical control and can be applied to the synthesis of pentasubstituted phenols. The reaction proceeds via a cascade of transformations, including a Michael addition, cyclization, and elimination, to afford the final phenol product in high yield. This strategy allows for the programmable introduction of various substituents onto the phenol ring by choosing the appropriate starting materials.

Table 2: Example of a Convergent Synthesis Step for a Polymethylated Phenol

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield (%) | Reference |

| Durene (1,2,4,5-tetramethylbenzene) | Fuming Sulfuric Acid | 1. Sulfonation; 2. Alkali Fusion | Durenol (2,3,5,6-tetramethylphenol) | High | N/A |

| p-Xylene | Sulfuric Acid, then NaOH/KOH | 1. Sulfonation; 2. Alkali Fusion | 2,5-Xylenol | 92.7 | nih.gov |

Note: This table illustrates the concept of convergent synthesis for related compounds, highlighting the key transformation steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, these principles are being increasingly applied.

Sustainable Catalysis for Methylation Reactions

A key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. In the context of methylation, the development of sustainable catalytic systems is of great interest. This includes the use of solid acid and base catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste.

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, serving as a safer alternative to traditional reagents like methyl halides and dimethyl sulfate. unive.itresearchgate.netoatext.com DMC is non-toxic, biodegradable, and can be produced via a green process. researchgate.net Reactions using DMC for the O-methylation of phenols are often catalyzed by basic salts like potassium carbonate and can be performed under continuous flow conditions, which is advantageous for industrial applications. unive.itresearchgate.net The use of DMC in C-methylation is also an area of active research, offering a more sustainable route to polymethylated aromatics.

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique for conducting solvent-free reactions. researchgate.netasianpubs.org

Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.net For the synthesis of methylated phenols, solvent-free methylation reactions using various methylating agents in the presence of a solid support or catalyst can be efficiently carried out under microwave irradiation. For instance, the O-methylation of phenols has been successfully achieved in solvent-free systems using microwave heating, providing a rapid and environmentally friendly alternative to traditional methods.

Table 3: Green Chemistry Approaches in Methylation of Phenols

| Phenolic Substrate | Methylating Agent | Catalyst/Conditions | Key Green Aspect(s) | Reference(s) |

| Various Phenols | Dimethyl Carbonate (DMC) | K2CO3, continuous flow | Sustainable methylating agent, potential for continuous processing | unive.itresearchgate.netoatext.com |

| Various Phenols | Various | Microwave irradiation, solvent-free | Elimination of organic solvents, reduced reaction times | researchgate.netasianpubs.org |

Note: This table provides a summary of green chemistry strategies applicable to the synthesis of methylated phenols.

Derivatization Strategies of this compound

This compound is a versatile aromatic compound that serves as a precursor for a variety of derivatives with unique chemical properties. Its fully substituted benzene ring provides significant steric hindrance and electronic effects, influencing the reactivity of the hydroxyl group and the aromatic system. These characteristics are exploited in advanced synthetic methodologies to create complex molecules, including specialized protecting groups and polycyclic systems. The derivatization of this compound is a key area of research for developing novel chemical entities and synthetic tools.

Synthesis of Pentamethylphenyl Ketones and Related Acyl Protecting Groups

Pentamethylphenyl (Ph*) ketones have emerged as valuable and versatile motifs in organic synthesis. rsc.orgresearchgate.net Their synthesis is typically achieved through standard acylation reactions, such as Friedel-Crafts acylation of pentamethylbenzene or by reacting organometallic derivatives of pentamethylbenzene with acylating agents.

The defining feature of Ph* ketones is their unique conformation. The presence of two ortho-methyl groups forces the pentamethylphenyl ring to twist out of plane with the carbonyl group. rsc.orgrsc.org This steric hindrance significantly alters the electronic properties and reactivity of the carbonyl group compared to traditional aromatic ketones where the aryl group and carbonyl are coplanar. researchgate.net This non-planar arrangement gives Ph* ketones a distinct reactivity profile that has been leveraged in various chemical transformations. rsc.orgresearchgate.net

A significant application of the pentamethylphenyl group is its use as an acyl protecting group. ox.ac.ukresearchgate.net A protecting group is a molecular framework used to temporarily mask a reactive functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.org The Ph* group can be attached to a carboxylic acid, forming a Ph* ketone, and can be subsequently cleaved under specific conditions to regenerate a derivative of the carboxylic acid. This versatility makes Ph* ketones powerful tools in multistep synthesis. researchgate.net A review of strategies for cleaving the Ph* group highlights their broad synthetic utility, allowing conversion into a range of functional groups such as carboxylic acids, esters, and amides. rsc.orgresearchgate.net

| Application Area | Key Transformation | Typical Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Hydrogen Borrowing Catalysis | α-alkylation of ketones | Iridium or Ruthenium catalysts | α-substituted ketones |

| Acceptorless Dehydrogenation | Oxidation of alcohols | Transition metal catalysts | Aldehydes or ketones |

| Acyl Group Protection | Ph group cleavage | Ozonolysis (O₃), then workup | Carboxylic Acids |

| Acyl Group Protection | Ph* group cleavage | Br₂, then nucleophile (e.g., R'OH) | Esters |

Formation of Ether and Ester Derivatives for Structure-Reactivity Studies

The hydroxyl group of this compound can be converted into ether and ester derivatives to modulate its chemical and physical properties. These derivatives are instrumental in structure-reactivity studies, where systematic changes to the molecular structure provide insights into reaction mechanisms and electronic effects.

The synthesis of pentamethylphenyl esters is typically accomplished by reacting this compound with a more reactive acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. youtube.com Direct Fischer esterification with a carboxylic acid is generally inefficient for phenols because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, rendering it less nucleophilic than an alcohol. youtube.comissr.edu.kh The use of a base facilitates the formation of the more nucleophilic phenoxide ion, which readily attacks the acylating agent. youtube.com

| Derivative Type | General Reaction | Typical Reagents | Key Considerations for this compound |

|---|---|---|---|

| Ester | Acylation | Acid Chloride (R-COCl), Pyridine | Steric hindrance may slow the reaction. |

| Ester | Acylation | Acid Anhydride ((R-CO)₂O), Acid or Base catalyst | Requires activated acylating agent due to low nucleophilicity of the phenol. youtube.com |

| Ether | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | Strong base required to form the phenoxide. Steric hindrance can be a factor for bulky alkyl halides. |

The formation of ether derivatives often proceeds via the Williamson ether synthesis, where the corresponding phenoxide is reacted with an alkyl halide. The study of the rates of hydrolysis of a series of ester or ether derivatives with systematically varied substituents can reveal electronic and steric effects on reactivity. For this compound derivatives, the bulky nature of the pentamethylphenyl group provides a unique platform for studying the influence of extreme steric hindrance on reaction pathways. Such studies are crucial for designing molecules with specific stability profiles, such as prodrugs where the rate of hydrolysis is a critical parameter. mdpi.com

Synthesis of Polycyclic Aromatic Systems Incorporating this compound Moiety

The incorporation of the this compound unit into larger polycyclic aromatic hydrocarbons (PAHs) is a synthetic challenge that leads to novel materials with potentially unique optoelectronic properties. rsc.org PAHs are a class of organic semiconductors whose properties are highly dependent on their molecular structure. chemistryviews.org Synthetic strategies often involve the construction of oligophenylene precursors that are subsequently cyclized.

One common method for creating PAHs is the Scholl reaction, which involves the intramolecular or intermolecular oxidative cyclodehydrogenation of aromatic precursors, often mediated by reagents like iron(III) chloride (FeCl₃). chemistryviews.org A this compound-containing biaryl system could, in principle, be cyclized using this method to form a more extended, rigid polycyclic structure.

Other modern synthetic methods include transition metal-catalyzed reactions. For instance, palladium-catalyzed annulative dimerization of phenylene triflates has been developed as a method for the synthesis of PAHs from simple phenol derivatives. chemistryviews.org By applying such a strategy to a derivative of this compound, one could construct complex, fused aromatic systems. The synthesis of these large PAHs often involves a multi-step approach, including fragment coupling followed by oxidative cyclization, allowing for the construction of both planar and helical systems with a high degree of functionalization. researchgate.netnih.gov

| Synthetic Method | Key Reagents/Catalysts | Description | Applicability to this compound Moiety |

|---|---|---|---|

| Scholl Reaction | FeCl₃, AlCl₃, MoCl₅ | Oxidative intramolecular or intermolecular C-C bond formation between aryl rings. chemistryviews.org | Could be used to cyclize a precursor containing the this compound unit. |

| Diels-Alder Reaction | Diene and Dienophile | [4+2] cycloaddition to build new six-membered rings, followed by aromatization. researchgate.net | A this compound derivative could be functionalized to act as either the diene or dienophile. |

| Palladium-Catalyzed Annulation | Pd catalysts (e.g., PdCl₂) | Annulative dimerization of phenylene triflates via twofold C-H activation. chemistryviews.org | A triflate derivative of this compound could serve as a substrate. |

| Oxidative Phenol Coupling | Chromium catalysts | Oxidative coupling of phenol units to build larger fragments for subsequent cyclization. nih.gov | Directly utilizes phenol functionality to build precursors for complex PAHs. |

Mechanistic Investigations of Pentamethylphenol Reactivity and Transformations

Electrophilic Aromatic Substitution Mechanisms

The extreme steric hindrance and lack of available ring hydrogens on pentamethylphenol force electrophilic reactions to proceed through non-traditional mechanisms. Instead of substituting a hydrogen atom, the electrophile attacks a position already occupied by a substituent, typically a methyl group, in what is known as an ipso-attack.

The nitration of this compound is a classic example of a reaction that deviates from standard aromatic substitution. The outcome is highly dependent on the specific nitrating agent used. canterbury.ac.nz The mechanism does not involve the substitution of a hydrogen atom but rather an ipso-attack at one of the methyl-substituted carbons. semanticscholar.orgunacademy.com

The initial step is the electrophilic attack of the nitronium ion (NO₂⁺) or its equivalent at a methyl-bearing carbon of the aromatic ring. This leads to the formation of a cyclohexadienyl cation intermediate. This intermediate is not stable and cannot simply lose a proton to restore aromaticity. Instead, it undergoes further reactions to yield stable products.

When this compound is treated with nitrogen dioxide in benzene (B151609), the reaction yields a complex mixture of products. canterbury.ac.nzunimelb.edu.au A key initial product is the 4-nitro-2,3,4,5,6-pentamethylcyclohexa-2,5-dienone, formed from ipso-attack at the C4 position. canterbury.ac.nz However, the reaction proceeds further to give a variety of trinitro- and dinitro- substituted cyclohexenones. unimelb.edu.au

In contrast, nitration with fuming nitric acid leads to a different set of products, notably 4-nitratomethyl-2,5,6-trinitrocyclohex-3-enones. The formation of these products is proposed to occur via a quinone methide intermediate, which is subsequently attacked by the nitrating species. canterbury.ac.nz

| Nitrating Agent | Key Products Identified | Proposed Intermediate(s) |

| Nitrogen Dioxide (NO₂) in Benzene | 4-nitro dienone, 2,5,6-trinitrocyclohex-3-enones, 4,5,6-trinitrocyclohex-2-enones, 2-hydroxy-5,6-dinitrocyclohex-3-enone. canterbury.ac.nzunimelb.edu.au | Cyclohexadienyl cation |

| Fuming Nitric Acid (HNO₃) | 4-nitratomethyl-2,5,6-trinitrocyclohex-3-enones, various trinitro- and dinitro-cyclohexenones. canterbury.ac.nz | Cyclohexadienyl cation, Quinone methide |

The halogenation of this compound, like its nitration, cannot proceed by the typical electrophilic substitution of a hydrogen atom. While specific studies detailing the product distribution for this compound are not prevalent, the mechanism can be inferred from the behavior of other highly substituted phenols. rsc.org The reaction is expected to proceed via an ipso-attack of the electrophilic halogen (e.g., Br⁺) at a methyl-substituted carbon.

The mechanism commences with the attack of the electrophilic halogen on the electron-rich aromatic ring, most likely at the para-position (C4) due to the directing effect of the hydroxyl group. This ipso-attack forms a cyclohexadienyl cation intermediate. This cation can then be stabilized by the loss of the methyl group (as CH₃⁺) or, more commonly, by the attack of a nucleophile. In the case of bromination, this often results in the formation of a 4-bromo-cyclohexa-2,5-dienone. rsc.org

For less substituted phenols, halogenation in polar solvents like water can lead to polysubstitution due to the high activation of the ring by the phenoxide ion. pw.liveyoutube.com However, with all positions on this compound already blocked, the primary pathway remains the formation of a cyclohexadienone derivative. The selectivity would be dictated by the stability of the intermediate cation, with attack at the para-position generally favored.

The Friedel-Crafts reactions are cornerstone C-C bond-forming reactions in organic synthesis, proceeding via electrophilic aromatic substitution. wikipedia.orgijpcbs.com The acylation mechanism involves the generation of a resonance-stabilized acylium ion (RCO⁺) from an acyl halide or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org This powerful electrophile is then attacked by the aromatic ring.

Mechanistic studies on this compound itself are notably scarce in the literature. This is likely due to significant mechanistic impediments posed by its structure. The standard Friedel-Crafts mechanism concludes with the deprotonation of a ring C-H bond to restore aromaticity. This compound lacks any ring C-H bonds, thus preventing the reaction from proceeding via its conventional pathway.

Furthermore, the phenolic hydroxyl group can act as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃). wikipedia.org This coordination can deactivate the aromatic ring towards electrophilic attack. The five methyl groups also create immense steric hindrance around the ring, which would impede the approach of the bulky electrophile-catalyst complex. While an ipso-attack on a methyl group is theoretically possible, it is not a commonly observed pathway in Friedel-Crafts reactions and would be highly disfavored due to steric factors.

Oxidation Reactions and Radical Intermediates

The oxidation of this compound is characterized by the formation of radical intermediates, which are central to its subsequent transformations. The steric hindrance provided by the five methyl groups significantly stabilizes these radicals, allowing for unique reaction pathways such as quinone methide formation and oxidative coupling.

The formation of quinone methides from hindered phenols like this compound proceeds through a multi-step oxidative mechanism. nih.gov The initial step is a one-electron oxidation of the phenol (B47542) to generate a pentamethylphenoxyl radical. researchgate.netnih.gov This radical is relatively stable due to resonance delocalization and the steric shielding from the surrounding methyl groups.

This phenoxyl radical serves as the key intermediate. It can then undergo a subsequent transformation, typically involving hydrogen atom abstraction from one of the benzylic methyl groups (either ortho or para to the oxygen), to form a highly reactive intermediate known as a quinone methide. nih.govnih.gov These species are not typically isolated due to their high reactivity but their existence is confirmed through trapping experiments. nih.gov

Researchers have demonstrated the transient formation of quinone methides by conducting the oxidation in the presence of various nucleophiles ("trapping agents"). nih.govmdpi.com When the quinone methide is formed, it is immediately intercepted by the nucleophile in a Michael-type addition reaction, leading to a stable, isolable product. nih.govmdpi.com The characterization of these trapped products provides definitive evidence for the fleeting existence of the quinone methide intermediate.

| Reaction | Key Intermediate | Evidence | Trapping Agents Used in Studies |

| Oxidation of this compound | Pentamethylphenoxyl Radical | Electron Spin Resonance (ESR) Spectroscopy. nih.gov | N/A |

| Oxidation of this compound | ortho- or para-Quinone Methide | Isolation of adducts from trapping experiments. nih.govnih.govmdpi.com | Alcohols, Imidazoles, Pyrazoles, Ferrocene. nih.govmdpi.com |

Oxidative coupling is a powerful method for forming C-C or C-O bonds between phenolic units. wikipedia.org The mechanism is initiated by the one-electron oxidation of the phenol to its corresponding phenoxyl radical, similar to the first step of quinone methide formation. researchgate.netnih.gov

In the case of this compound, all carbon atoms on the aromatic ring are substituted. This steric blocking prevents the formation of C-C bonds between two aromatic rings. Consequently, the primary pathway for oxidative coupling is the formation of C-O bonds, leading to diaryl ether linkages. wikipedia.org

The polymerization pathway involves the following mechanistic steps:

Initiation : A one-electron oxidation of a this compound molecule generates a pentamethylphenoxyl radical.

Propagation : This radical can then couple with another phenoxyl radical. The most favorable coupling mode is head-to-tail, where the oxygen atom of one radical attacks the para-position of another, displacing the methyl group and forming a C-O ether linkage. This process creates a dimer that still possesses a terminal phenolic hydroxyl group.

Polymer Growth : The resulting dimer can be oxidized again to form a new phenoxyl radical, which can then couple with other radicals or monomers, extending the polymer chain. This step-growth polymerization leads to the formation of high molecular weight poly(2,3,4,5,6-pentamethylphenylene oxide).

This process is a fundamental example of how the substitution pattern on a phenol monomer dictates the structure of the resulting polymer, forcing a regioselective C-O coupling to produce a linear polyphenylene ether.

Reactions with Hydroxyl Radicals in Gas and Aqueous Phases

The reaction of this compound with hydroxyl (•OH) radicals, highly reactive oxidants in both atmospheric and aqueous environments, proceeds through several key pathways. These reactions are crucial in determining the environmental fate and transformation of this compound. The primary mechanisms involve hydrogen abstraction from the phenolic group and the addition of the hydroxyl radical to the aromatic ring.

In the gas phase , reactions with •OH radicals are significant for the atmospheric degradation of this compound. rsc.orgmdpi.comrsc.org The reaction kinetics often exhibit a complex temperature dependence. rsc.org In the aqueous phase , hydroxyl radicals can be generated through methods like pulse radiolysis of water, allowing for detailed kinetic studies of their reactions with phenolic compounds. nist.govrsc.org The reactivity of •OH radicals with phenols in aqueous solutions is influenced by substituents on the aromatic ring.

One of the principal reaction pathways is the abstraction of the hydrogen atom from the hydroxyl group of this compound by an •OH radical. This process results in the formation of a pentamethylphenoxyl radical and a water molecule.

The energetics of this abstraction are significantly influenced by the electron-donating methyl groups on the aromatic ring. nih.govrsc.org Density functional theory (DFT) calculations have been employed to understand the mechanism of hydrogen abstraction by radicals from various substituted phenols. nih.govrsc.org These studies indicate that electron-donating groups, such as the methyl groups in this compound, can lower the activation energy for hydrogen abstraction. nih.govrsc.org The reaction can proceed via a proton-coupled electron transfer (PCET) mechanism. nih.gov

Table 1: Calculated Energetic Parameters for Hydrogen Abstraction from Phenolic Compounds

This table is illustrative and based on general findings for substituted phenols. Specific experimental values for this compound were not available in the provided search results.

| Phenolic Compound | Activation Energy (ΔEa) | Enthalpy (ΔH) |

| Phenol | Reference Value | Reference Value |

| Methyl-substituted Phenols | Lower than Phenol | Correlates with ΔEa |

Hydroxyl Radical Addition to Aromatic Ring (Ipso and Ortho Adducts)

In addition to hydrogen abstraction, the hydroxyl radical can add to the electron-rich aromatic ring of this compound. This addition can occur at different positions, leading to the formation of various radical adducts. The primary sites of addition are the ipso-position (the carbon atom bearing a methyl group) and the ortho-positions.

The formation of these hydroxycyclohexadienyl-type radical intermediates is a common feature in the reaction of •OH with aromatic compounds. researchgate.net For heavily substituted phenols like this compound, the formation of ipso-adducts can be significant. copernicus.orgcopernicus.org The stability of these adducts is a key factor in determining the subsequent reaction pathways.

The radical adducts formed from the addition of •OH to this compound are highly reactive and can undergo further reactions with common atmospheric species such as molecular oxygen (O₂), nitric oxide (NO), and nitrogen dioxide (NO₂). copernicus.orgcopernicus.orgresearchgate.net

In the presence of O₂, the hydroxycyclohexadienyl radicals can react to form peroxyl radicals. researchgate.net These peroxyl radicals can then undergo further reactions, leading to the formation of various oxygenated products and the regeneration of radicals like the hydroperoxyl radical (HO₂•). researchgate.netepa.gov

The reactions of these adducts with NO and NO₂ are also of atmospheric importance. rsc.orgcopernicus.orgcopernicus.org Competition between the reactions with O₂, NO, and NO₂ will depend on the relative concentrations of these species and the reaction rate constants. rsc.org For many aromatic-OH adducts, the reaction with O₂ is often dominant under typical atmospheric conditions. copernicus.orgcopernicus.orgresearchgate.net

Table 2: Reactivity of Aromatic-OH Adducts with Atmospheric Scavengers

This table presents generalized reactivity patterns observed for aromatic-OH adducts.

| Reactant | Product Type | Atmospheric Significance |

| O₂ | Peroxyl Radicals, Oxygenated Products | Major pathway in the troposphere |

| NO | Nitro-aromatic compounds | Can be significant in polluted environments |

| NO₂ | Nitro-aromatic compounds | Competes with the O₂ reaction |

Reductive Transformations of this compound

Information specifically detailing the reductive transformations of this compound was not found in the provided search results.

Acid-Catalyzed Rearrangements and Cyclizations

Information specifically detailing the acid-catalyzed rearrangements and cyclizations of this compound was not found in the provided search results.

Role of this compound as a Nucleophile or Ligand in Complex Organic Reactions

This compound, with its electron-rich aromatic ring and the oxygen atom of the hydroxyl group, can act as a nucleophile in various organic reactions. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. masterorganicchemistry.com The phenolic oxygen, especially after deprotonation to form the phenoxide, is a potent nucleophile. The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions.

In the context of complex organic reactions, phenols can serve as nucleophiles in transformations such as the Zbiral oxidative deamination. nih.gov While this compound itself was not the specific example, the general reactivity of phenols as nucleophiles is well-established. nih.govlibretexts.org The electron-donating methyl groups on the ring of this compound would further enhance the nucleophilicity of the aromatic system.

Furthermore, this compound can function as a ligand in organometallic chemistry. libretexts.orguomustansiriyah.edu.iq Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. uomustansiriyah.edu.iquomustansiriyah.edu.iq The oxygen atom of the phenol can coordinate to a metal center. rsc.org The interaction between the ligand and the metal can activate the ligand for further reactions. uomustansiriyah.edu.iq The study of organometallic complexes with phenolic ligands is an active area of research, with applications in catalysis and materials science. rsc.org

Thermochemical and Kinetic Studies of Reaction Pathways

The reactivity of this compound, like other phenolic compounds, is fundamentally governed by the thermochemical and kinetic parameters of its reaction pathways. These parameters, including bond dissociation enthalpies, activation energies, and reaction rate constants, provide a quantitative measure of the feasibility and speed of its chemical transformations. While specific experimental data for this compound is limited in the scientific literature, a comprehensive understanding can be constructed by examining the well-established principles of phenol reactivity and the influence of methyl substituents on the phenolic ring.

The primary reaction pathway for phenols often involves the homolytic cleavage of the O-H bond, a process central to their well-known antioxidant properties. The enthalpy change associated with this bond cleavage is known as the Bond Dissociation Enthalpy (BDE). A lower O-H BDE indicates a weaker bond, which facilitates hydrogen atom abstraction by radicals and enhances antioxidant activity.

Table 1: Calculated O-H Bond Dissociation Enthalpies (BDE) of Selected Phenols

| Compound | BDE (kcal/mol) |

| Phenol | 88.7 |

| p-Cresol | 86.5 |

| 2,4-Dimethylphenol | 85.0 |

| 2,4,6-Trimethylphenol (B147578) | 83.0 |

| This compound | Estimated < 83.0 |

Note: The BDE for this compound is an estimation based on the trend observed with increasing methylation. Actual experimental values may vary.

The kinetics of this compound's reactions are dictated by the activation energy (Ea) and the pre-exponential factor (A) as described by the Arrhenius equation. Hydrogen atom abstraction from the hydroxyl group by a radical (R•) is a key kinetic step:

ArOH + R• → ArO• + RH

The rate of this reaction is influenced by both electronic and steric factors. The electron-donating methyl groups in this compound increase the electron density on the aromatic ring and the phenolic oxygen, which is expected to lower the activation energy for reactions with electrophilic radicals.

Kinetic studies of hydrogen abstraction from various phenols by radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical provide a framework for understanding these competing effects. While specific rate constants for this compound are not extensively documented, the general trend observed is that increasing steric hindrance from bulky ortho substituents can decrease the rate of hydrogen atom transfer.

Table 2: Illustrative Rate Constants for the Reaction of Phenols with a Generic Peroxyl Radical (ROO•)

| Phenol | Relative Rate Constant (k) |

| Phenol | 1.0 |

| 2,6-Dimethylphenol (B121312) | 0.5 |

| 2,6-Di-tert-butylphenol | 0.01 |

| This compound | Expected to be low due to steric hindrance |

Note: The values presented are for illustrative purposes to demonstrate the effect of steric hindrance and are not specific experimental data for this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and dynamics of organic molecules. For pentamethylphenol, various NMR techniques provide detailed insights into its molecular architecture and behavior.

Dynamic NMR (DNMR) spectroscopy is employed to study processes that occur on the NMR timescale, such as the rotation of groups around single bonds or conformational changes. For this compound, DNMR can be utilized to investigate the rotational barriers of the methyl groups and the hydroxyl group. The steric hindrance imposed by the five methyl substituents can influence the ease of rotation, potentially leading to observable dynamic processes at specific temperatures. Studies on similar polymethylated aromatic systems have demonstrated the utility of DNMR in quantifying these rotational barriers and understanding the resulting conformational equilibria researchgate.net. While direct studies on this compound's specific rotational barriers are not extensively detailed in the provided search results, the principles of DNMR are applicable to characterize such phenomena. By observing changes in spectral line shapes or the coalescence of signals over a temperature range, kinetic and thermodynamic parameters for these internal motions can be determined.

Solid-state NMR (SSNMR) is invaluable for characterizing compounds in their crystalline or amorphous solid forms, providing information on molecular packing, polymorphism, and supramolecular interactions that are not accessible in solution preprints.orgcrystalpharmatech.com. This compound has been noted to resist loss, suggesting its stability in solid form, and SSNMR can be employed to investigate its crystalline structure researchgate.net. Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are essential in SSNMR to overcome the line broadening caused by anisotropic interactions in solids, thereby enhancing spectral resolution and sensitivity preprints.org. SSNMR can differentiate between various crystalline polymorphs of this compound, if they exist, and can also provide insights into how these molecules might assemble in supramolecular structures through intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Multi-dimensional NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning signals and confirming the connectivity of atoms in complex molecules or their derivatives omicsonline.orgnih.gov. While direct multi-dimensional NMR studies on this compound itself are not explicitly detailed in the provided literature, these techniques are standard for characterizing complex organic structures. For instance, if this compound is converted into a derivative, such as a tropone (B1200060) derivative mentioned in one study researchgate.net, multi-dimensional NMR would be indispensable for confirming the structure of the new compound by establishing correlations between protons and carbons, and between carbons separated by multiple bonds omicsonline.orgresearchgate.net. These experiments allow for the complete structural elucidation of even intricate molecular frameworks.

Advanced Mass Spectrometry Techniques

Mass Spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of compounds, as well as providing structural information through fragmentation patterns.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC/MS) or Liquid Chromatography (LC/MS), is routinely used for the identification and structural analysis of organic compounds acs.orgresearchgate.netacs.org. Upon ionization, molecules fragment into characteristic ions, and the analysis of these fragmentation patterns can reveal structural features and provide mechanistic insights into the ionization process chemguide.co.uklibretexts.org. For this compound, electron ionization (EI) typically leads to the formation of a molecular ion, which then undergoes fragmentation. Common fragmentation pathways for phenols and alkyl-substituted aromatics include the loss of methyl radicals (•CH₃), hydroxyl radical (•OH), or small neutral molecules like water or carbon monoxide, depending on the ionization method and the molecule's specific structure chemguide.co.uklibretexts.org. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of elemental compositions of fragment ions, which aids in elucidating complex fragmentation pathways.

A typical fragmentation for this compound might involve:

Loss of a methyl radical (M - 15)

Loss of a methoxy (B1213986) radical (M - 31) if O-methylation occurs or is considered as a fragment.

Cleavage of C-C bonds within the methyl groups.

Understanding these fragmentation pathways is crucial for identifying this compound in complex mixtures, such as lignite (B1179625) methanolysates, where its presence has been confirmed using mass spectrometry alongside NMR and FT-IR spectroscopy acs.org.

Table 4.2.1: Potential Fragmentation Pathways for this compound (C₁₁H₁₆O)

| Ion Type | Neutral Loss | Resulting Fragment Mass (approx.) | Description |

| Molecular Ion | - | 164 | [C₁₁H₁₆O]⁺ (parent ion) |

| Fragment Ion | CH₃• | 149 | Loss of a methyl radical |

| Fragment Ion | H₂O | 146 | Loss of water (less common for phenols without specific conditions) |

| Fragment Ion | CH₃OH | 132 | Loss of methanol |

| Fragment Ion | C₂H₅• | 135 | Loss of an ethyl radical (if rearrangement occurs to form ethyl fragment) |

Note: Specific fragmentation patterns are dependent on the ionization technique used (e.g., EI, ESI, APCI).

Isotopic labeling is a powerful technique used to trace the fate of specific atoms or groups of atoms during chemical reactions or metabolic processes wikipedia.orglucerna-chem.ch. By substituting common isotopes with heavier or lighter isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), the pathway of a molecule or its fragments can be tracked using mass spectrometry, which can distinguish between isotopes based on their mass difference wikipedia.orgisotope.comnih.gov.

For this compound, isotopic labeling can be employed to study its formation or degradation pathways. For instance, if this compound is formed via a photochemical reaction involving deuterated precursors, the resulting this compound would carry deuterium (B1214612) labels. Analyzing these labeled products using mass spectrometry would confirm the origin of specific atoms in the molecule and validate proposed reaction mechanisms researchgate.net. Similarly, if this compound were involved in a metabolic study, labeling with stable isotopes like ¹³C or ²H would allow researchers to track its transformation within biological systems and identify metabolites using MS wikipedia.orglucerna-chem.ch. The precise mass measurements afforded by HRMS are particularly useful in these studies to accurately identify labeled compounds and their fragments.

Table 4.2.2: Common Stable Isotopes Used in Labeling Studies

| Element | Common Isotope | Labeled Isotope | Mass Difference (Da) | Detection Method | Primary Application in MS |

| Hydrogen | ¹H (Protium) | ²H (Deuterium) | +1 | Mass Spectrometry | Reaction tracing, metabolic pathways |

| Carbon | ¹²C | ¹³C | +1 | Mass Spectrometry | Reaction tracing, metabolic pathways |

| Nitrogen | ¹⁴N | ¹⁵N | +1 | Mass Spectrometry | Reaction tracing, metabolic pathways |

| Oxygen | ¹⁶O | ¹⁸O | +2 | Mass Spectrometry | Reaction tracing, metabolic pathways |

These isotopic labels, when incorporated into this compound, provide definitive markers for tracking its journey through complex chemical or biological systems, thereby confirming reaction mechanisms and metabolic routes.

Compound Name Table

| Common Name | Chemical Formula |

| This compound | C₁₁H₁₆O |

UV-Vis Spectroscopy for Charge Transfer Complex Studies

This compound has been investigated using UV-Vis absorption spectrometry in the context of charge transfer (CT) complex formation. Studies comparing the electronic properties of methylated phenols have indicated that this compound exhibits characteristics relevant to charge transfer interactions researchgate.net. Specifically, research has shown that this compound can form charge transfer complexes, with its donor properties being a subject of spectroscopic investigation researchgate.net.

UV-Vis spectroscopy is a primary technique for characterizing charge transfer complexes due to the significant electronic transitions that occur when an electron is transferred between donor and acceptor molecules. These transitions typically result in intense absorption bands in the visible or near-UV regions of the spectrum, often with molar extinction coefficients in the range of 104 M-1cm-1 libretexts.org. Such bands, known as charge transfer bands, are absent in the individual components but appear upon complex formation nih.gov.

The spectral properties of this compound, particularly its potential to act as an electron donor, make it a candidate for forming CT complexes with suitable electron acceptors. While specific quantitative data such as λmax values or formation constants for this compound-based CT complexes were not detailed in the immediate search results, the methodology of using UV-Vis spectroscopy to study such interactions is well-established libretexts.orgnih.gov. The comparative study mentioning this compound relative to 2,4,6-trimethylphenol (B147578) suggests that its degree of methylation influences its electronic behavior in these interactions researchgate.net. Further investigation using UV-Vis spectroscopy could elucidate the specific electronic transitions, binding affinities, and structural nuances of CT complexes involving this compound.

Compound List:

this compound

2,4,6-trimethylphenol

Boron trifluoride-phenol complex

Methyl halide

Nitrogen dioxide

Hydroxylase enzyme

Theoretical and Computational Chemistry of Pentamethylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a powerful means to elucidate the electronic properties of molecules like pentamethylphenol. By solving the Schrödinger equation (or approximations thereof), these methods reveal details about electron distribution, orbital energies, and their implications for chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity prediction, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity irjweb.comwuxiapptec.comtaylorandfrancis.comiqce.jpresearchgate.netrsc.org. A smaller HOMO-LUMO gap generally signifies higher reactivity, as it requires less energy for electron transfer to occur, facilitating reactions. The HOMO represents the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept them irjweb.comtaylorandfrancis.comiqce.jp. For this compound, computational studies would typically analyze the distribution and energies of these orbitals to predict sites of electrophilic or nucleophilic attack. The methyl groups, being electron-donating, are expected to influence the electron density distribution, potentially enhancing the electron richness of the aromatic ring and thus affecting its HOMO and LUMO characteristics.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electron density within a molecule is vital for predicting its interactions and reactivity. Methods like Mulliken charge analysis and Natural Bond Orbital (NBO) analysis provide atomic charges, indicating the polarity of bonds and charge localization on specific atoms benthamopen.comstackexchange.comnih.govresearchgate.netkarazin.ua. Mulliken analysis, while computationally less demanding, can be basis set dependent and sometimes provides only qualitative results stackexchange.com. NBO analysis, on the other hand, is generally considered more robust as it operates on the electron density and accounts for polarization effects benthamopen.comstackexchange.comusc.edu. Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electrostatic potential around a molecule, highlighting electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions karazin.uanih.govmdpi.comlibretexts.orguni-muenchen.deresearchgate.netwolfram.comnsf.gov. For this compound, MEP maps would likely show a negative potential around the oxygen atom and the aromatic ring due to electron density, with positive potentials possibly localized around the hydrogen atoms. These maps are instrumental in predicting sites of nucleophilic or electrophilic attack, respectively nih.govmdpi.comlibretexts.org.

Aromaticity Indices and Their Modulation by Alkyl Substitution

Aromaticity is a fundamental property that confers special stability and reactivity patterns to cyclic systems. Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model for Aromaticity (HOMA), the Aromaticity Index (AI), or Nucleus-Independent Chemical Shift (NICS) values aip.org. The presence of multiple methyl groups in this compound, being electron-donating substituents, can influence the aromaticity of the phenol (B47542) ring. These alkyl groups can increase electron density within the π-system, potentially affecting aromatic stabilization. Studies on substituted aromatic systems suggest that electron-donating groups generally enhance aromaticity, though the precise effect depends on the position and nature of the substituents aip.orgresearchgate.net. Computational analyses would compare the aromaticity indices of this compound to unsubstituted phenol and other methylated phenols to quantify the impact of these alkyl substitutions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling potential energy surfaces, identifying transition states, and calculating activation energies for various transformations.

Energy Profiles for Substitution, Oxidation, and Rearrangement Reactions

The reactivity of this compound can be investigated by modeling pathways for common reactions such as electrophilic aromatic substitution, oxidation, and potential rearrangement reactions. Density Functional Theory (DFT) is frequently employed to calculate energy profiles, which depict the energy changes along a reaction coordinate karazin.uaresearchgate.netacs.orgmdpi.comresearchgate.netmdpi.comacs.orgresearchgate.net. For electrophilic aromatic substitution, the electron-donating methyl groups are expected to activate the ring, directing substitution to specific positions. Oxidation reactions, for instance, could involve the phenolic hydroxyl group or the methyl groups. Computational studies can map out the transition states and intermediates for these processes, providing activation energies that correlate with experimental reaction rates. For example, studies on polymethylated benzenes and phenols often explore the influence of methyl groups on reaction mechanisms and energetics researchgate.netacs.orgresearchgate.netmdpi.com.

Solvent Effects on Reaction Energetics via Implicit and Explicit Solvation Models

The presence and nature of the solvent can significantly influence reaction rates and pathways. Computational methods can account for these solvent effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or Solvation Model Density (SMD), treat the solvent as a continuous dielectric medium mdpi.comarxiv.orgarxiv.orgrsc.org. These models are computationally less expensive and are useful for obtaining general trends in solvation energies and reaction barriers. Explicit solvation models, on the other hand, involve explicitly modeling a number of solvent molecules around the solute, offering a more detailed, albeit computationally intensive, representation of the solvent environment arxiv.orgresearchgate.netlu.se. For this compound, calculations employing these models would assess how changes in solvent polarity or specific solvent-solute interactions (e.g., hydrogen bonding) affect the energy profiles of its reactions, such as oxidation or substitution. For instance, polar solvents might stabilize charged transition states more effectively, altering reaction energetics compared to nonpolar solvents mdpi.comosti.govphotochemcad.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for atoms and molecules, MD simulations can reveal dynamic processes, conformational changes, and interactions in various environments.

Conformational Analysis and Dynamics of this compound and its Adducts

MD simulations are employed to explore the potential energy landscape of this compound, identifying stable conformations and their interconversion pathways. While specific conformational studies for this compound were not detailed in the provided search results, the methodology involves simulating the molecule's movement over time to map out its dynamic behavior. The formation of adducts, which are molecules formed by the addition of another molecule to a parent molecule, is also a subject of computational investigation. For instance, studies on the reaction of OH radicals with substituted benzenes, such as 1,2,4,5-tetramethylbenzene, have identified the formation of ortho and ipso adducts, which can subsequently lead to products like this compound acs.org. Predicted collision cross-section (CCS) values for various adducts of this compound provide insights into their size and shape, relevant for gas-phase characterization techniques uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts This table presents predicted CCS values for different ionic forms of this compound, offering insights into their gas-phase behavior.

| Adduct Type | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 165.12740 | 135.0 |

| [M+Na]+ | 187.10934 | 149.6 |

| [M+NH4]+ | 182.15394 | 144.2 |

| [M+K]+ | 203.08328 | 142.9 |

| [M-H]- | 163.11284 | 137.8 |

| [M+Na-2H]- | 185.09479 | 141.3 |

| [M]+ | 164.11957 | 138.0 |

Interaction with Solvents and Other Molecules in Solution

MD simulations are crucial for understanding how this compound interacts with solvents and other molecules in solution. These simulations typically employ specific force fields (e.g., OPLS-AA for organic molecules), ensembles (like NVT or NPT), and boundary conditions, utilizing methods such as Particle Mesh Ewald (PME) for accurate electrostatic interactions nih.govmpg.de. Studies on similar phenolic compounds, like phenol itself, have demonstrated how MD simulations, often coupled with experimental techniques, can elucidate specific hydration structures and hydrogen bonding patterns at interfaces rsc.org. These analyses can reveal the arrangement of solvent molecules around the solute, providing data on radial distribution functions and interaction energies, which are key to understanding solvation effects and molecular behavior in solution.

Spectroscopic Property Prediction and Validation against Experimental Data

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely utilized to predict the spectroscopic properties of organic molecules, including this compound. These computational approaches allow for the prediction of molecular geometry, vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions responsible for UV-Visible (UV-Vis) absorption biointerfaceresearch.comresearchgate.net. The accuracy of these predictions is typically validated by comparing the computed results with experimentally obtained spectroscopic data, thereby confirming the reliability of the theoretical models biointerfaceresearch.comresearchgate.net.

Beyond spectroscopic properties, DFT calculations also provide critical insights into chemical reactivity. Various reactivity descriptors can be computed, such as electron-donating power (ω−), electron-accepting power (ω+), chemical hardness (η), electrophilicity (ω), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) biointerfaceresearch.comresearchgate.netresearchgate.net. These indices help in understanding the molecule's susceptibility to chemical reactions and its electronic stability.

Table 2: Illustrative Predicted Spectroscopic and Reactivity Descriptors This table outlines typical properties predicted for organic molecules using computational chemistry methods, relevant for characterizing this compound.

| Property Category | Specific Descriptor/Property | Computational Method(s) | Relevance to this compound |

|---|---|---|---|

| Spectroscopic | IR Vibrational Frequencies | DFT | Characterization of functional groups and molecular vibrations. |

| NMR Chemical Shifts (¹H, ¹³C) | DFT | Elucidation of molecular structure and electronic environment of atoms. | |

| UV-Vis Absorption Maxima | TD-DFT | Prediction of electronic transitions and light absorption properties. | |

| Reactivity Indices | Electron-Donating Power (ω−) | DFT | Indicates susceptibility to electrophilic attack. |

| Electron-Accepting Power (ω+) | DFT | Indicates susceptibility to nucleophilic attack. | |

| Chemical Hardness (η) | DFT | Measure of resistance to electronic deformation; related to stability. | |

| Electrophilicity (ω) | DFT | Quantifies electrophilic power. | |

| HOMO Energy | DFT | Highest occupied molecular orbital energy; related to electron donation. | |

| LUMO Energy | DFT | Lowest unoccupied molecular orbital energy; related to electron acceptance. |

In Silico Design and Prediction of Novel this compound Derivatives with Desired Reactivity

Computational chemistry plays a vital role in the in silico design and prediction of novel derivatives based on existing molecular scaffolds, aiming to achieve specific chemical properties, particularly enhanced or altered reactivity. Techniques such as quantitative structure-activity relationships (QSAR), molecular docking, and the prediction of reactivity indices are employed to guide this design process biointerfaceresearch.comresearchgate.netacquirepublications.org. By computationally modifying the this compound structure, researchers can predict how these structural changes influence key reactivity descriptors like electrophilicity, nucleophilicity, and activation energies for specific reactions biointerfaceresearch.comresearchgate.netresearchgate.net. This predictive capability allows for the rational design of this compound derivatives with tailored reactivity profiles for targeted chemical applications.

Table 3: In Silico Design - Illustrative Derivatives and Predicted Reactivity Indices This table conceptually illustrates how modifications to this compound could lead to derivatives with altered reactivity, based on predicted indices.

| Hypothetical Derivative Type | Modification from this compound | Predicted Reactivity Index (Illustrative) | Expected Impact on Reactivity |

|---|---|---|---|

| Hydroxylated Derivative | Addition of -OH group to ring | Increased Electrophilicity (ω+) | Enhanced susceptibility to nucleophilic attack at the ring. |

| Alkylated Derivative | Addition of -CH3 group to ring | Slightly increased Electron-Donating Power (ω−) | Potentially increased stability, altered steric hindrance. |

| Halogenated Derivative | Substitution of -H with -Cl/-Br | Decreased Electron-Donating Power (ω−), Increased Electrophilicity (ω+) | Altered electronic distribution, potential for nucleophilic aromatic substitution. |

| Carboxylic Acid Derivative | Addition of -COOH group | Decreased Electron-Donating Power (ω−), Increased Acidity | Modified polarity and reactivity, potential for esterification. |

| Nitro Derivative | Addition of -NO2 group | Significantly decreased Electron-Donating Power (ω−), Increased Electrophilicity (ω+) | Strong electron-withdrawing effect, enhanced reactivity towards nucleophiles. |

Compound List:

this compound

1,2,4,5-Tetramethylbenzene

OH radical

Applications of Pentamethylphenol in Advanced Chemical Synthesis and Materials Science Research

Precursor in Organic Synthesis

The strategic use of pentamethylphenol as a starting material allows for the synthesis of sterically demanding structures and complex molecular architectures that are otherwise challenging to access. Its reactivity is centered around the phenolic hydroxyl group and the potential for electrophilic substitution on the electron-rich aromatic ring, despite the steric shielding by the five methyl groups.

Synthesis of Sterically Hindered Phenolic Ethers and Related Compounds

The synthesis of sterically hindered phenolic ethers is a key application of this compound, providing access to compounds with high thermal and chemical stability. The bulky pentamethylphenyl group can protect other functionalities or be a core component of molecules designed for specific applications in catalysis or materials science. Standard etherification methods are adapted to accommodate the steric bulk of this compound.

Two primary methods for the synthesis of such ethers are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis : This method involves the deprotonation of this compound with a strong base to form the corresponding phenoxide ion. This potent nucleophile then reacts with a primary alkyl halide to form the ether linkage via an SN2 reaction. The choice of a strong base is crucial to ensure complete deprotonation, and primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

Ullmann Condensation : For the synthesis of diaryl ethers, where the Williamson synthesis is not feasible due to the inertness of aryl halides to SN2 reactions, the Ullmann condensation is employed. wikipedia.org This reaction involves the coupling of the pentamethylphenoxide with an aryl halide in the presence of a copper-based catalyst. wikipedia.org

These synthetic routes provide reliable access to a range of pentamethylphenolic ethers with varying alkyl or aryl substituents, which can be used as ligands, protecting groups, or building blocks for more complex molecular structures.

Table 1: General Methods for the Synthesis of Pentamethylphenolic Ethers

| Synthesis Method | Reactants | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | This compound, Alkyl Halide | Strong Base (e.g., NaH) | Alkyl Pentamethylphenyl Ether |

| Ullmann Condensation | This compound, Aryl Halide | Copper-based catalyst | Aryl Pentamethylphenyl Ether |

Construction of Complex Polycyclic Aromatic Systems and Heterocycles

While direct examples are specialized, the principles of modern organic synthesis suggest the utility of this compound as a precursor for highly substituted polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. chemistryviews.orgresearchgate.netnih.gov PAHs are a class of organic compounds composed of multiple fused aromatic rings and are of significant interest for their applications in optoelectronic materials. chemistryviews.org

Methodologies developed for the synthesis of PAHs from simpler phenol (B47542) derivatives could be applied to this compound. chemistryviews.org For instance, strategies involving annulative dimerization through twofold C-H activation, followed by an iron(III) chloride-mediated Scholl reaction, could potentially be used to construct larger, fused aromatic systems incorporating the pentamethylphenyl moiety. chemistryviews.org Such reactions would lead to PAHs with a high degree of substitution, which would influence their solubility, packing in the solid state, and electronic properties.

Similarly, the phenolic hydroxyl group can be a handle for building heterocyclic rings. For example, it can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various substituents that could then participate in cyclization reactions to form heterocycles such as benzofurans or benzothiophenes, albeit with a fully methylated benzene (B151609) ring. researchgate.net

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in sequence in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. mdpi.com

This compound possesses functionalities that make it a potential candidate for inclusion in such reactions. The phenolic hydroxyl group can act as a nucleophile or can be modified to participate in various transformations. For example, a cascade reaction could be initiated by an ortho-formylation of this compound, followed by a subsequent condensation and cyclization with other reagents present in the reaction mixture. While the steric hindrance from the methyl groups presents a challenge, it also offers an opportunity for regioselective control.

In the context of MCRs, this compound or its derivatives could serve as one of the components. For instance, in an isocyanide-based MCR like the Ugi reaction, a carboxylic acid derivative of this compound could be employed to introduce the bulky, lipophilic pentamethylphenyl group into a peptide-like scaffold. researchgate.net This could be a strategy for creating libraries of complex molecules with potential biological activities.

Building Block for Functional Materials

The robust and sterically hindered nature of the pentamethylphenyl group makes it an attractive component for the design of advanced functional materials, including polymers and antioxidant systems.

Monomer in the Synthesis of Advanced Polymers with Tunable Properties

This compound can be envisioned as a monomer for the synthesis of various types of polymers. Phenols are well-known precursors to polymers such as phenolic resins (with formaldehyde) and can be incorporated into polyesters, polycarbonates, and polyethers. The inclusion of the this compound unit would be expected to impart specific properties to the resulting polymer.

The five methyl groups on the aromatic ring would significantly increase the polymer's thermal stability and hydrophobicity. The steric bulk would likely lead to polymers with a high glass transition temperature (Tg) and amorphous character, as the bulky groups would hinder chain packing and crystallization. These properties are desirable for high-performance plastics and specialty coatings.

For example, this compound could be used in the synthesis of poly(phenylene oxide) (PPO)-type polymers. Typically, PPOs are made through the oxidative coupling of 2,6-disubstituted phenols. While the polymerization of this compound itself by this method is not straightforward, it could potentially be incorporated as a comonomer or an end-capping agent to control molecular weight and enhance thermal properties. Furthermore, derivatization of the hydroxyl group to create polymerizable functionalities, such as methacrylate or epoxy groups, would open up possibilities for its inclusion in a wider range of polymer systems. technochemical.comnsf.gov

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Monomer Derivative | Expected Properties | Potential Applications |

|---|---|---|---|

| Phenolic Resin | This compound (with formaldehyde) | High thermal stability, chemical resistance | High-performance composites, adhesives |

| Polyester | Pentamethylphenyl diol/diacid | High Tg, hydrophobicity, amorphous | Specialty engineering plastics |

| Polycarbonate | Bis(this compound) A | High thermal stability, optical clarity | High-temperature resistant optical components |

Precursor for Advanced Antioxidant Systems (Mechanistic Studies)

Sterically hindered phenols are a well-established class of antioxidants that function by scavenging free radicals. mdpi.com The mechanism typically involves the transfer of the phenolic hydrogen atom to a radical, which terminates the radical chain reaction. mdpi.comnih.gov The resulting phenoxyl radical is stabilized by resonance and by the steric hindrance from the ortho-substituents, which prevents it from participating in further reactions. mdpi.com

This compound itself is a sterically hindered phenol. Mechanistic studies on related compounds, such as 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC), a close structural analog and a model for α-tocopherol (Vitamin E), provide insight into the potential antioxidant mechanisms of this compound derivatives. mdpi.com

Studies on PMC have shown that it protects cells from oxidative stress by preventing the generation of reactive oxygen species (ROS). mdpi.com This, in turn, blocks the nuclear translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). mdpi.com The inhibition of Nrf2 translocation prevents the upregulation of antioxidant response elements (AREs), including key antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1). mdpi.com This demonstrates a sophisticated mechanism of action beyond simple radical scavenging, involving the modulation of cellular antioxidant defense pathways. mdpi.com

Table 3: Key Mechanisms of Phenolic Antioxidants

| Mechanism | Description |

|---|---|

| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, neutralizing it. |

| Single Electron Transfer - Proton Transfer (SET-PT) | The phenol first transfers an electron to the radical, followed by the transfer of a proton from the resulting radical cation. |

| Modulation of Cellular Pathways | The antioxidant interacts with cellular signaling pathways, such as the Nrf2-ARE pathway, to upregulate endogenous antioxidant defenses. |

Integration into Ligand Architectures for Catalysis (Mechanistic and Design Aspects)

The integration of this compound derivatives into ligand architectures for catalysis is a strategic design choice rooted in the fundamental principles of steric and electronic tuning of metal centers. While direct catalytic applications of this compound as a primary ligand are not extensively documented in dedicated studies, its structural motifs provide a clear framework for understanding its potential role. The design of ancillary ligands is crucial for modulating the reactivity and selectivity of metal catalysts, and the principles governing the use of bulky, electron-rich phenols are well-established. nih.govmdpi.comunive.it

Mechanistic and Design Aspects: